N-(4-methoxyphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a combination of aromatic rings, oxadiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the oxadiazole with a phenol derivative: This step involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Acylation of the phenol derivative: The final step involves the reaction of the phenol derivative with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Use in the development of organic semiconductors or light-emitting diodes due to its conjugated system.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-methoxyacetamide
- N-(2-methoxyphenyl)acetamide
- N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Uniqueness
N-(4-methoxyphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and potential biological activity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents on the aromatic rings.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-3-4-8-19(16)24-26-23(27-31-24)20-9-5-6-10-21(20)30-15-22(28)25-17-11-13-18(29-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
KMLMQPHVRBYWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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